5,6,7,8-Tetrahydroindolizine

説明

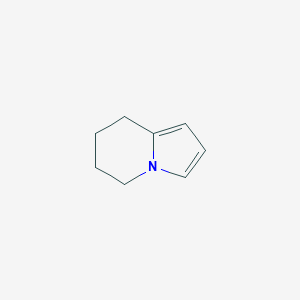

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5,6,7,8-tetrahydroindolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-2-6-9-7-3-5-8(9)4-1/h3,5,7H,1-2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYASHELNMUPRKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C=CC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Importance of the 5,6,7,8 Tetrahydroindolizine Scaffold

The 5,6,7,8-tetrahydroindolizine core, characterized by a fused pyrrole (B145914) and piperidine (B6355638) ring, is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This designation stems from its ability to serve as a versatile framework for the design of compounds that can interact with a wide range of biological targets. Its three-dimensional structure allows for the introduction of various substituents, enabling the fine-tuning of its pharmacological properties. ontosight.ai

Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, and central nervous system (CNS) effects. researchgate.netnih.govnih.gov For instance, the compound CMV423, a this compound derivative, has shown potent and selective activity against human β-herpesviruses. nih.govbeilstein-journals.org Furthermore, certain nitro-substituted tetrahydroindolizines have been identified as potent α-glucosidase inhibitors, suggesting their potential in the management of diabetes. researchgate.net The inherent versatility of this scaffold makes it a highly attractive starting point for the development of new therapeutic agents. researchgate.net

From Indolizine to Its Tetrahydro Analogue: a Historical Perspective

The journey to understanding 5,6,7,8-tetrahydroindolizine begins with the history of its aromatic parent, indolizine (B1195054). The story of indolizine dates back to 1890 when the Italian chemist Angeli first prepared a related compound. jbclinpharm.orgjbclinpharm.org However, it was not until 1912 that Scholtz reported the first synthesis of the parent indolizine. jbclinpharm.orgjbclinpharm.org Early synthetic methods were often harsh and produced low yields. jbclinpharm.orgjbclinpharm.org

A significant breakthrough came with the advent of 1,3-dipolar cycloaddition reactions, a method first applied to indolizine synthesis in 1961 by Boekelheide and Fahrenholtz. jbclinpharm.orgjbclinpharm.org This approach, along with other cyclization strategies, significantly improved the efficiency and versatility of indolizine synthesis. researchgate.netjbclinpharm.org The development of these synthetic methodologies paved the way for the exploration of partially or wholly reduced indolizine rings, including the this compound system. researchgate.net The synthesis of the first simple bicyclic this compound alkaloids, polygonatines A and B, from the plant Polygonatum sibiricum, further spurred interest in this specific scaffold. psu.edu

The Current Research Frontier and Future Outlook

Classical and Established Synthetic Approaches

Intramolecular Cyclization Reactions in this compound Formation

Intramolecular cyclization represents a fundamental and widely utilized strategy for the synthesis of the this compound framework. These reactions typically involve the formation of one of the rings of the bicyclic system from a suitably functionalized acyclic or monocyclic precursor.

A common approach involves the cyclization of a pyrrole (B145914) derivative bearing a side chain that can react with the pyrrole nucleus. For instance, the cyclization of 4-(1H-pyrrol-1-yl)butanoic acid or its ester derivatives can produce 6,7-dihydroindolizin-8(5H)-one, a direct precursor to functionalized 5,6,7,8-tetrahydroindolizines. rsc.orgrsc.org This transformation is often promoted by acid catalysis, which facilitates the intramolecular acylation of the electron-rich pyrrole ring. Subsequent reduction of the resulting ketone and dehydration can afford the fully aromatic indolizine, which can then be selectively hydrogenated to the desired tetrahydroindolizine. ua.es

Another notable intramolecular cyclization strategy involves a domino hydroformylation/cyclization sequence. In this approach, an optically active starting material like (R)-3-(pyrrol-1-yl)hex-1-ene can be subjected to rhodium-catalyzed hydroformylation. The resulting aldehyde intermediate can then undergo a one-pot intramolecular cyclization to furnish the this compound core. d-nb.infonih.govbeilstein-journals.org This method is particularly advantageous as it allows for the stereospecific construction of the bicyclic system. d-nb.info The cyclization likely proceeds through the formation of a bicyclic alcohol intermediate, followed by dehydration. clockss.org

Furthermore, intramolecular Mitsunobu reactions have been successfully employed. For example, a 2,3,5-trisubstituted pyrrole derivative can undergo an intramolecular cyclization under Mitsunobu conditions (diisopropylazadicarboxylate and triphenylphosphine) to yield the corresponding tetrahydroindolizine derivative in high yield. doi.org

1,3-Dipolar Cycloaddition Strategies Utilizing Ylide Intermediates

1,3-Dipolar cycloaddition reactions provide a powerful and convergent method for the construction of the this compound skeleton. These reactions typically involve the in situ generation of a pyridinium (B92312) ylide or a related mesoionic compound, which then undergoes a [3+2] cycloaddition with a suitable dipolarophile.

More recent developments have focused on the use of other mesoionic compounds. For example, 2H,5H,7H-oxazolo[3,2-a]pyridin-2-one, prepared in situ from 2-piperidineacetic acid, can react with alkyne dipolarophiles to give this compound derivatives. researchgate.net The regioselectivity of this cycloaddition depends on whether a symmetrical or unsymmetrical alkyne is used. researchgate.net Similarly, Rh(II)-catalyzed 1,3-dipolar cycloaddition of 1-(2-benzenesulfonyl-2-diazoacetyl)pyrrolidin-2-one with methyl acrylate (B77674) can produce a functionalized tetrahydroindolizinone. nih.gov

The 1,3-dipolar cycloaddition of pyridinium ylides with alkenyloxindoles has also been explored for the synthesis of spiroindolizidine oxindole (B195798) scaffolds, which contain the tetrahydroindolizine core. bohrium.com

Cycloisomerization Transformations and Related Synthetic Routes

Cycloisomerization reactions, wherein a molecule rearranges to form a cyclic isomer, have emerged as an efficient tool for the synthesis of 5,6,7,8-tetrahydroindolizines. These transformations are often catalyzed by transition metals, particularly gold.

Gold-catalyzed cycloisomerization of allene-functionalized pyrroles has been successfully applied in the total synthesis of natural products like (-)-rhazinilam. frontiersin.orgrsc.org For instance, a digold(I) complex can mediate the enantioselective 6-exo-trig cycloisomerization of an allene-functionalized pyrrole to afford a tetrahydroindolizine derivative in high yield and enantiomeric excess. frontiersin.org The nature of the ligand on the gold catalyst can significantly influence the enantioselectivity of the reaction. rsc.org

Palladium and other metals can also catalyze cycloisomerization reactions of allenes to form heterocyclic products. thieme-connect.de These reactions offer a route to complex and densely functionalized molecules from simple precursors.

Annulation Reactions of Substituted Precursors

Annulation reactions, which involve the formation of a new ring onto an existing one, provide a direct and often single-step route to the this compound system.

A notable example is the annulation of commercially available 2-formylpiperidine hydrochloride with 1,3-dicarbonyl compounds. acs.orgnih.gov This reaction, typically carried out in the presence of pyrrolidine (B122466) and molecular sieves, allows for the expedient synthesis of a variety of 5,6,7,8-tetrahydroindolizines in moderate to good yields. acs.orgnih.gov A range of β-ketoesters, ketones, and amides can participate in this annulation chemistry. acs.org

Another annulation strategy involves the reaction of 3,4-dihydro-2H-pyrrole-2-carbonitriles in a one-pot alkylation/annulation sequence to produce 5,6,7,8-tetrahydroindolizines in high yields. researchgate.net Oxidative annulation of pyridinium ylides with nitroalkenes, mediated by Cu(II)/2,6-lutidine, can also lead to the formation of the tetrahydroindolizine core through a stepwise mechanism involving a Michael addition-initiated ring closure. chim.it

Transition Metal-Catalyzed Syntheses of this compound

Transition metal catalysis has revolutionized organic synthesis, and the construction of the this compound ring system is no exception. Gold, in particular, has proven to be a highly effective catalyst for this purpose.

Gold-Catalyzed Cyclization Pathways

Gold catalysts, known for their carbophilic nature, are particularly adept at activating alkynes and allenes towards nucleophilic attack, thereby facilitating cyclization reactions.

A prominent application of gold catalysis is in the cyclization of N-Boc protected azacyclohexene derivatives bearing a propargylic ester. The use of a gold(III) chloride and silver trifluoromethanesulfonate (B1224126) catalyst system enables the synthesis of 3-substituted 5,6,7,8-tetrahydroindolizines. ijettjournal.org

Gold-catalyzed cascade reactions have also been developed. For instance, condensing an N-alkynylhydroxammonium salt with a readily enolizable ketone, followed by treatment with a gold catalyst, can trigger a cascade reaction to deliver a this compound product. nih.gov This one-pot, two-step method provides facile access to polycyclic pyrroles. nih.gov

In the context of natural product synthesis, gold(I)-catalyzed intramolecular addition of a pyrrole to an enantioenriched trisubstituted allene (B1206475) has served as a key step in the asymmetric synthesis of (–)-rhazinilam. rsc.org Furthermore, a gold(I)-catalyzed cascade cyclization of a specifically designed chiral substrate has been employed for the enantioselective synthesis of the same natural product. rsc.org

The following table summarizes selected examples of gold-catalyzed syntheses of this compound derivatives:

| Starting Material | Catalyst/Reagents | Product | Yield | Reference |

| N-Boc azacyclohexene with a propargylic ester | AuCl₃ / AgOTf | 3-Substituted this compound | - | ijettjournal.org |

| N-alkynylhydroxammonium salt and enolizable ketone | Gold catalyst | Fused pyrrole (tetrahydroindolizine) | Mod-Good | nih.gov |

| Allene-functionalized pyrrole | Digold(I) complex with chiral phosphine (B1218219) ligand | Enantioenriched tetrahydroindolizine derivative | 89% | frontiersin.org |

| Enantioenriched pyrrolyl allene ester | Ph₃PAuOTf | Tetrahydroindolizine derivative | 92% | rsc.org |

Rhodium-Catalyzed Hydroformylation and Tandem Reactions

Rhodium-catalyzed hydroformylation, or the "oxo" process, offers an atom-economical method for the synthesis of 5,6,7,8-tetrahydroindolizines. clockss.orgethernet.edu.et This process typically involves the hydroformylation of N-allylpyrrole derivatives. For instance, the rhodium-catalyzed hydroformylation of N-(β-methallyl)pyrroles serves as a key step in a domino protocol to produce 5,6,7,8-tetrahydroindolizines. ethernet.edu.et In this reaction, the initially formed aldehyde undergoes an in-situ intramolecular cyclization onto the pyrrole ring, followed by reduction of the six-membered ring under the hydroformylation conditions. ethernet.edu.et The reaction conditions, such as high temperature (140 °C) and pressure (130 atm), are crucial for the success of this transformation. ethernet.edu.et

The electronic nature of the substituents on the pyrrole ring significantly influences the reaction rate. Electron-donating groups on the pyrrole nucleus accelerate the cyclization step by increasing the nucleophilicity of the pyrrole ring, thus facilitating the intramolecular attack by the aldehyde. ethernet.edu.et Conversely, electron-withdrawing groups slow down the reaction. ethernet.edu.et

A notable application of this methodology is in the synthesis of the natural alkaloid (-)-indolizidine 167B, where a rhodium-catalyzed hydroformylation of (R)-3-(pyrrol-1-yl)but-1-ene is a key step to generate the necessary (R)-4-(pyrrol-1-yl)heptanal intermediate. clockss.org Tandem reactions involving rhodium catalysis have also been developed. For example, a rhodium-catalyzed cycloisomerization of 1,6-allenenes can produce six-membered ring exocyclic 1,3-dienes, which can then participate in one-pot tandem Diels-Alder reactions to construct diverse bicyclic and tricyclic nitrogen heterocycles. d-nb.info

Palladium-Mediated Arylation, Heteroarylation, and Cycloisomerization

Palladium catalysis has been extensively utilized for the functionalization of the this compound skeleton, particularly through arylation and heteroarylation reactions. A selective palladium-catalyzed arylation and heteroarylation of 8-oxo-5,6,7,8-tetrahydroindolizines has been developed, providing an efficient one-step synthesis of 3-aryl-8-oxo-5,6,7,8-tetrahydroindolizines. acs.orgacs.orgnih.govacs.orgfigshare.comacs.org This method is significant as these derivatives have shown potential as inhibitors of Hsp-90, a target for cancer chemotherapy. acs.org

The reaction proceeds via an electrophilic aromatic substitution mechanism, where an arylpalladium halide species, formed from the oxidative addition of an aryl bromide to the palladium(0) catalyst, is attacked by the electron-rich pyrrole ring at the 3-position. acs.orgacs.org The choice of catalyst, base, and solvent is critical for the success of this transformation. A representative procedure involves the use of PdCl2(PPh3)2 as the catalyst, KOAc as the base, and N-methylpyrrolidone (NMP) as the solvent. acs.org The effectiveness of the coupling is influenced by the electronic properties of the substituents on the aryl bromide. acs.org

Table 1: Palladium-Catalyzed Arylation of 8-Oxo-5,6,7,8-tetrahydroindolizine This table is interactive. Users can sort and filter the data.

| Aryl Bromide Substituent | Yield (%) |

|---|---|

| 4-Cyano | 93 |

| 4-Trifluoromethyl | 85 |

| 4-Nitro | 82 |

| 4-Acetyl | 78 |

| 4-Methoxy | 65 |

| 2-Methyl | 55 |

Data sourced from The Journal of Organic Chemistry, 2009. acs.org

Palladium-catalyzed cycloisomerization reactions have also been employed in the synthesis of related heterocyclic systems, demonstrating the versatility of this approach. rsc.orgnih.gov For instance, palladium-catalyzed cycloisomerization of ene-ynamides can lead to the formation of fused and spirocyclic ring systems. nih.gov While not directly applied to the synthesis of this compound in the reviewed literature, these methods highlight the potential of palladium-catalyzed cycloisomerizations for constructing complex heterocyclic frameworks.

Copper-Catalyzed Asymmetric Propargylic Substitution Reactions

Copper-catalyzed asymmetric propargylic substitution reactions have emerged as a powerful tool for the enantioselective synthesis of chiral molecules, including precursors to complex alkaloids. researchgate.netrsc.orgrsc.orgnih.gov This methodology has been applied to the synthesis of the this compound core of (-)-rhazinilam. researchgate.netethz.ch The key step involves a copper(I)-catalyzed intramolecular substitution of a propargylic acetate (B1210297) with a pyrrole nucleophile. ethz.ch This reaction proceeds through a proposed allenylidene intermediate and allows for the asymmetric construction of the this compound core bearing an all-carbon quaternary stereocenter. ethz.ch The use of a chiral PyBox ligand in the presence of a copper(I) salt was crucial for achieving high yield and stereoselectivity. ethz.ch

While the primary application found in the literature focuses on a more complex system, the fundamental transformation provides a viable strategy for accessing chiral this compound derivatives. The reaction tolerates various functional groups and can be used to generate a range of chiral propargylamine (B41283) derivatives, which are valuable building blocks in organic synthesis. rsc.orgnih.gov

Modern and Sustainable Synthetic Methodologies

Development of One-Pot and Multicomponent Reaction Protocols

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without the need for isolating intermediates. acs.orgresearchgate.netscispace.com An expedient single-step synthesis of 5,6,7,8-tetrahydroindolizines has been achieved through the annulation of commercially available 2-formylpiperidine hydrochloride and 1,3-dicarbonyl compounds. nih.gov This reaction, which proceeds in the presence of pyrrolidine and 4 Å molecular sieves, accommodates a variety of β-ketoesters, ketones, and amides, affording the desired products in moderate to good yields. nih.gov

Another example is the copper-catalyzed three-component synthesis of indolizines, which can then be hydrogenated to yield 1-dialkylamino-3-substituted indolizidines, with this compound being a key intermediate. researchgate.net Furthermore, a catalytic one-pot synthesis of 1-substituted this compound derivatives has also been reported. uni-koblenz.de MCRs have also been employed for the enantioselective synthesis of tetrahydroindolizines through a cascade multicomponent cycloaddition of a diazoacetate, a pyridine (B92270), and an alkenyloxindole, utilizing a chiral N,N'-dioxide-scandium(III) complex. scispace.com

Mechanochemical Synthesis Techniques for Tetrahydroindolizines

Mechanochemistry, the use of mechanical force to induce chemical reactions, presents a solvent-free and often more efficient alternative to traditional solution-phase synthesis. A mechanochemical synthetic strategy has been developed for the synthesis of novel photochromic tetrahydroindolizines. researchgate.netresearchgate.net This approach allows for the incorporation of various substituents and the products are often obtained in good to excellent yields with straightforward purification. researchgate.net This solvent-free method aligns with the principles of green chemistry by reducing waste and energy consumption.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles extends beyond one-pot and mechanochemical methods. The use of microwave irradiation, for instance, has been shown to accelerate reaction times and reduce the formation of byproducts in the synthesis of related heterocyclic systems. beilstein-journals.orgijettjournal.org Microwave-assisted solid acid catalysis is a specific example of this approach. beilstein-journals.org The development of catalytic systems that can be recycled and reused is another key aspect of green chemistry. While not extensively detailed for this compound synthesis in the reviewed literature, the principles of using environmentally benign solvents and catalysts are a continuous goal in the field. The hydrogenation of indolizines to 5,6,7,8-tetrahydroindolizines and subsequently to indolizidines often employs heterogeneous catalysts like platinum(IV) oxide or palladium on carbon, which can be recovered and reused. researchgate.net

Stereoselective and Enantioselective Synthesis of this compound Derivatives

The creation of stereocenters within the this compound framework with high levels of control is crucial for the synthesis of enantiomerically pure bioactive compounds. Various strategies have been developed to achieve this, ranging from diastereoselective cyclizations to the use of chiral precursors and asymmetric catalysis.

Diastereoselective cyclization reactions are a powerful tool for establishing the relative stereochemistry of substituents on the this compound core. One notable approach involves the intramolecular aldol (B89426) cyclization of 1,8-diketones. Studies on these reactions have demonstrated that the choice of reaction conditions can lead to excellent diastereoselectivity in the formation of the seven-membered ring found in natural products like hypocrellin and shiraiachrome. nih.gov

Another strategy employs a tandem hydroformylation/cyclization sequence. For instance, the synthesis of (–)-indolizidine 167B utilizes a highly regioselective hydroformylation of an optically active (R)-3-(pyrrol-1-yl)hex-1-ene. The resulting linear aldehyde undergoes in situ intramolecular cyclization, dehydration, and hydrogenation to furnish the 5-n-propyl-5,6,7,8-tetrahydroindolizine intermediate with the same optical purity as the starting olefin. nih.gov

Furthermore, the stereoselective heterogeneous hydrogenation of a tetrasubstituted indolizine has been investigated. This method allows for the creation of specific stereoisomers, with partial hydrogenation products being obtained in a stepwise manner from a substituted pyridine precursor. acs.org

The use of readily available chiral starting materials provides a direct route to enantiomerically pure this compound derivatives. Carbohydrate-derived spirocyclic donor-acceptor cyclopropanes have been utilized in a facile, two-step enantiospecific synthesis. This method involves a TMSOTf-promoted [3+2] cycloaddition with nitriles, followed by an intramolecular Mitsunobu reaction of the resulting chiral 2/5-(4-hydroxybutyl)pyrrole derivatives to yield the desired tetrahydroindolizine scaffolds. doi.org

Proline derivatives also serve as valuable chiral precursors. They can be transformed into analogues of cytotoxic phenanthroindolizidine alkaloids, which possess an indolizidine core, in a two-step sequence involving a sequential radical scission-oxidation-alkylation process. researchgate.net

Asymmetric catalysis has emerged as a highly efficient and versatile approach for the synthesis of enantiomerically enriched 5,6,7,8-tetrahydroindolizines. rsc.org

Metal-Based Catalysis:

Ruthenium/Chiral Phosphoric Acid Sequential Catalysis: A combination of a ruthenium catalyst (like Zhan-1B) and a chiral phosphoric acid has been shown to catalyze an olefin cross-metathesis followed by an asymmetric intramolecular Friedel–Crafts alkylation of N-tethered olefin pyrroles and conjugated enones. This provides a variety of chiral tetrahydroindolizine derivatives with good yields and enantioselectivities (up to 93% ee). sorbonne-universite.fr

Copper/Iridium Dual Catalysis: A synergistic Cu/Ir catalytic system enables the enantio- and diastereoselective synthesis of chiral fused indolizines through a cascade allylic alkylation/Friedel–Crafts reaction. rsc.org

Gold Catalysis: Gold(I) catalysts have been employed in the intramolecular addition of a pyrrole to an enantioenriched trisubstituted allene, a key step in an asymmetric synthesis of (−)-rhazinilam. rsc.org

Organocatalysis:

Aminocatalysis: Asymmetric aminocatalysis has been successfully applied to the synthesis of highly functionalized tetrahydroindolizines. A pyrrole-derived hydrazone bearing a Michael acceptor moiety undergoes a cascade reaction with α,β-unsaturated aldehydes, mediated by an aminocatalyst like (S)-(−)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether, to produce the tetrahydroindolizine scaffold in a fully stereoselective manner. nih.govacs.org

Isothiourea Catalysis: C(1)-Ammonium enolate catalysis, using isothiourea catalysts, has been utilized in Michael addition–lactonization processes to generate highly functionalized tetrahydroindolizine derivatives with excellent stereocontrol. rsc.org

| Catalyst System | Reaction Type | Key Features | Reference |

| Ruthenium/Chiral Phosphoric Acid | Olefin Cross-Metathesis/Friedel-Crafts Alkylation | Sequential catalysis, up to 93% ee | sorbonne-universite.fr |

| Copper/Iridium | Allylic Alkylation/Friedel-Crafts Reaction | Synergistic dual catalysis, high stereoselectivity | rsc.org |

| Gold(I) | Intramolecular Allene Cyclization | Key step in (-)-rhazinilam synthesis | rsc.org |

| Aminocatalyst (e.g., prolinol derivatives) | Michael Addition/Annulation | Hydrazone activation, fully stereoselective cascade | nih.govacs.org |

| Isothiourea | Michael Addition/Lactonization | C(1)-Ammonium enolate catalysis, excellent stereocontrol | rsc.org |

Total Synthesis of Natural Products Incorporating the this compound Core

The synthetic methodologies developed for this compound derivatives have been instrumental in the total synthesis of several important natural products.

Polygonatine A and B are two simple, structurally novel alkaloids isolated from the rhizome of Polygonatum sibiricum. researchgate.net Their structures have been confirmed through total synthesis. The synthesis of polygonatine A involves the cyclization of 4-(1H-pyrrol-1-yl)butanoic acid or its ethyl ester to produce 6,7-dihydroindolizin-8(5H)-one. This intermediate then undergoes formylation at the C-3 position, followed by reduction to yield polygonatine A. rsc.org Polygonatine B can then be synthesized from polygonatine A via acetylation and subsequent displacement of the acetate with ethanol. rsc.orgscilit.com

| Precursor | Key Intermediate | Final Product | Reference |

| 4-(1H-pyrrol-1-yl)butanoic acid | 6,7-dihydroindolizin-8(5H)-one | Polygonatine A | rsc.org |

| Polygonatine A | - | Polygonatine B | rsc.orgscilit.com |

Rhazinilam (B1252179) is a natural product that has garnered significant attention due to its interesting biological activity, including its role as a spindle toxin. researchgate.net Numerous synthetic strategies have been developed for rhazinilam and its analogues.

One modular approach involves a radical addition/cyclization cascade to assemble the tetrahydroindolizine system. This is followed by a palladium-mediated cyclization to form the characteristic nine-membered lactam ring of rhazinilam. acs.orgnih.gov

Another strategy employs a Witkop–Winterfeldt oxidative indole (B1671886) cleavage followed by a transannular cyclization. This approach has been used in a divergent total synthesis of several monoterpene indole alkaloids, including rhazinilam. nih.gov

Gold-catalyzed cycloisomerization has also been a key step in several syntheses of rhazinilam. For example, a gold(I)-catalyzed intramolecular addition of a pyrrole to an enantioenriched allene was a pivotal transformation in an asymmetric synthesis of (−)-rhazinilam. rsc.org More recently, a gold-catalyzed formation of N-alkenylated 3-tosylpyrroles, followed by a palladium-catalyzed Suzuki coupling, has been reported for the synthesis of (±)-rhazinilam. rsc.org

Approaches to Indolizidine Alkaloids (e.g., Eburenine, Aspidospermidine)

The this compound framework is a crucial structural intermediate in the total synthesis of several complex indolizidine alkaloids, including members of the Aspidosperma family. ethz.chresearchgate.net Formal syntheses of (+)-eburenine and (+)-aspidospermidine have been accomplished, highlighting the utility of a strategically functionalized tetrahydroindolizine core. ethz.chacs.org

A key challenge in the synthesis of these alkaloids is the stereocontrolled formation of a quaternary carbon center at the C8 position (C20 in rhazinilam numbering) of the tetrahydroindolizine ring system. ethz.ch An elegant and efficient solution to this challenge involves an asymmetric copper(I)-catalyzed intramolecular propargylic substitution. ethz.chacs.org This key reaction utilizes a pyrrole as a carbon-nucleophile to displace a propargylic acetate, constructing the bicyclic tetrahydroindolizine core and the all-carbon quaternary stereocenter simultaneously and with high enantioselectivity. ethz.chethz.ch

The cyclization precursor for this transformation is assembled in a few steps from a known pyrrole derivative. ethz.ch The subsequent copper-catalyzed cyclization provides a chiral this compound bearing an alkyne functional group. This alkyne serves as a versatile handle for further elaboration and completion of the total synthesis. ethz.chethz.ch The successful construction of this advanced intermediate constitutes a formal synthesis of both (+)-eburenine and (+)-aspidospermidine, as its conversion to these natural products has been previously established. ethz.chacs.org

Table 1: Key Copper-Catalyzed Cyclization for Alkaloid Synthesis Intermediate

| Precursor | Catalyst/Ligand | Conditions | Product | Yield | Enantiomeric Excess (ee) | Ref |

|---|---|---|---|---|---|---|

| Pyrrole with propargylic acetate side chain | CuBr·SMe₂ / (S)-SEGPHOS | Toluene, 23 °C | 8-ethynyl-8-ethyl-5,6,7,8-tetrahydroindolizine derivative | 90% | 94% | ethz.ch |

This asymmetric propargylic substitution strategy demonstrates the power of using tailored this compound intermediates to access structurally complex and biologically significant alkaloid targets. ethz.chacs.org

Functionalization and Derivatization Reactions of the this compound Skeleton

The inherent reactivity of the this compound core allows for a multitude of functionalization and derivatization strategies, enabling the introduction of diverse substituents and the construction of complex molecular architectures.

Regioselective Metalation and Electrophilic Functionalization

While direct metalation of the fully aromatic indolizine at the C5 position has been reported, the functionalization of the this compound skeleton often proceeds through different regioselective pathways. chim.it Palladium-catalyzed arylation and heteroarylation of 8-oxo-5,6,7,8-tetrahydroindolizines have been developed, providing a one-step synthesis of 3-aryl derivatives. acs.orgnih.gov Mechanistic studies suggest that this transformation proceeds via an electrophilic substitution pathway. acs.orgnih.gov This method tolerates a variety of substituents on both the tetrahydroindolizine core and the aryl halide. acs.org

| Catalyst | Reactant | Product | Yield (%) | Reference |

| Pd(OAc)₂/XPhos | 6,7-dihydroindolizin-8(5H)-one and aryl halides | 3-aryl-8-oxo-5,6,7,8-tetrahydroindolizines | up to 74% | benchchem.com |

Late-Stage Functionalization Strategies for Complex Derivatives

Late-stage functionalization has emerged as a powerful tool for the diversification of complex molecules, including derivatives of this compound. This approach allows for the introduction of new functional groups at a late stage in a synthetic sequence, providing rapid access to a library of analogs for structure-activity relationship studies. For instance, the C1 position of indolizine lactones has been successfully functionalized to explore new chemical space and optimize biological activity. nih.govrsc.org Although the C1 position is generally less reactive than C3, methods have been developed for its modification. nih.govrsc.org These peripheral modifications have led to the discovery of thiolated, trifluoroacetylated, and olefinated analogues with enhanced cytotoxicity against cancer cell lines. nih.gov

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of the this compound ring system provide pathways to novel structures with altered electronic and stereochemical properties. These transformations can be achieved with a range of reagents and catalysts, often with a high degree of control over the outcome.

Catalyzed Oxidation Reactions of the Tetrahydroindolizine Ring System

The catalyzed oxidation of this compound derivatives can lead to the formation of various oxygenated products. For example, the reaction of 2-aryl-5,6,7,8-tetrahydroindolizines with singlet oxygen, generated either through sensitized photoreaction or cobalt-catalyzed oxidation under mild conditions, yields 2-aryl-8a-hydroxy-6,7,8,8a-tetrahydro-3(5H)-indolizinones in good yields. chim.itcanada.ca

| Reactant | Conditions | Product | Yield (%) | Reference |

| 2-phenyl-5,6,7,8-tetrahydroindolizine | O₂, light | 2-phenyl-8a-hydroxy-6,7,8,8a-tetrahydro-3(5H)-indolizinone | 63-76% | chim.it |

Heterogeneous Catalytic Hydrogenation and Diastereoselectivity Control

Heterogeneous catalytic hydrogenation is a key method for the reduction of the indolizine core to afford 5,6,7,8-tetrahydroindolizines and fully saturated indolizidines. researchgate.netacs.orgnih.gov The choice of catalyst and reaction conditions plays a crucial role in determining the chemoselectivity and diastereoselectivity of the reduction. Platinum(IV) oxide (PtO₂) has been shown to be a chemoselective catalyst for the hydrogenation of indolizines to 1-aminoindolizidines, proceeding through a this compound intermediate. researchgate.netacs.orgnih.gov This reaction often exhibits high diastereoselectivity. researchgate.netacs.orgnih.gov

The diastereoselectivity of the hydrogenation can be influenced by the substrate and the catalyst. In the hydrogenation of a tetrasubstituted indolizine, the use of different catalysts led to different stereochemical outcomes. nih.govacs.orgbenchchem.comst-andrews.ac.uk Theoretical calculations have been employed to rationalize the observed diastereoselectivity, suggesting that a keto-enol tautomerism under kinetic control can be the source of the stereochemical preference. nih.govacs.orgst-andrews.ac.uk

| Catalyst | Substrate | Product | Diastereomeric Ratio | Reference |

| PtO₂ | 1-(dialkylamino)-3-substituted indolizines | 1-(dialkylamino)-3-substituted indolizidines | 92:8 to >99:1 | acs.orgnih.gov |

| Rh/Al₂O₃ | Tetrasubstituted indolizine | trans-product | High d.r. | benchchem.com |

Partial Hydrogenation Strategies

Partial hydrogenation of the indolizine ring system allows for the selective reduction of the pyridine ring while leaving the pyrrole moiety intact, leading to the formation of 5,6,7,8-tetrahydroindolizines. This transformation can be achieved using various catalytic systems, including platinum oxide (PtO₂). nih.govresearchgate.net The resulting this compound derivatives possess a higher fraction of sp³ hybridized carbons, which is a desirable feature for increasing molecular complexity in drug discovery. nih.gov For instance, the partial hydrogenation of an indolizine lactone using PtO₂ afforded the corresponding this compound lactone in good yield. nih.govresearchgate.net

Rearrangements and Tautomeric Equilibria in this compound Chemistry

The chemical behavior of this compound and its derivatives is significantly influenced by their capacity to undergo rearrangements and exist in tautomeric forms. These dynamic processes are fundamental to understanding their reactivity and the stereochemical outcomes of their reactions.

Investigation of Keto-Enol Tautomerism and its Role in Reaction Mechanisms

Keto-enol tautomerism is a form of isomerism where a carbonyl compound (keto form) is in equilibrium with its corresponding hydroxyl and alkene compound (enol form). libretexts.orgmasterorganicchemistry.com This equilibrium is a crucial concept in organic chemistry, as it can dictate the reaction pathway and the stereochemistry of the final product. libretexts.org While the keto form is generally more stable and favored, the enol tautomer can be a key nucleophilic intermediate in various reactions. masterorganicchemistry.com

A significant example of keto-enol tautomerism influencing a reaction's outcome is observed in the diastereoselective heterogeneous hydrogenation of substituted indolizines to form polyfunctionalized 5,6,7,8-tetrahydroindolizin-8-ones. acs.org Theoretical calculations have rationalized the high trans diastereoselectivity of this transformation by proposing that keto-enol tautomerism is the source of the observed stereoselectivity, favoring the kinetic product. acs.org

Table 1: Key Intermediates in the Hydrogenation of a Substituted Indolizine

| Compound/Intermediate | Description | Role in Mechanism | Citation |

| Substituted Indolizine | The starting material for the hydrogenation reaction. | Precursor to the final product. | acs.org |

| Debenzylated Intermediate | Formed after the rapid hydrogenolysis of the benzyl (B1604629) group. | First key intermediate in the reaction sequence. | acs.org |

| Enol Intermediate | Formed via the preferential hydrogenation of the C5–C6 double bond. | The crucial intermediate whose tautomerization determines stereoselectivity. | acs.org |

| 5,6,7,8-Tetrahydroindolizin-8-one | The final keto product of the reaction sequence. | The stable, isolated product. | acs.org |

Transformations to Related Heterocyclic Systems

The this compound scaffold serves as a versatile building block in organic synthesis, enabling access to a variety of other important heterocyclic structures. These transformations often involve ring-opening, cyclization, or rearrangement reactions, highlighting the rich reactivity of this compound class.

Conversion to Dihydropyrrolizines and Fused Pyrrole Derivatives

The structural relationship between 5,6,7,8-tetrahydroindolizines and dihydropyrrolizines is evident in synthetic methodologies that can produce both scaffolds from common precursors. nih.govbeilstein-journals.org For instance, N-(ethoxycarbonylmethyl)enaminones derived from piperidine (B6355638) can be converted into ethyl 2-aryl-5,6,7,8-tetrahydroindolizine-3-carboxylates via a microwave-assisted cyclization in ethanol. nih.govbeilstein-journals.org A similar strategy using enaminones derived from pyrrolidine yields dihydropyrrolizines, demonstrating a clear synthetic link between these two heterocyclic systems. nih.govbeilstein-journals.org

Furthermore, this compound derivatives are valuable precursors for constructing more complex fused heterocyclic systems. Research has demonstrated the efficient preparation of indolo- and furano-fused indolizinones starting from a functionalized tetrahydroindolizinone derivative, namely methyl 5-oxo-6-trifluoromethanesulfonyloxy-1,2,3,5-tetrahydroindolizine-8-carboxylate. nih.gov

The synthesis of indolo-fused systems involves a palladium-mediated C-N coupling of the triflate with various anilines, followed by an intramolecular Heck cyclization to yield 1,2,3,6-tetrahydroindolizino[6,7-b]indol-5-ones. nih.gov For the furano-fused analogues, the starting triflate is converted to a hydroxy derivative, which is then etherified with allyl halides. A subsequent thermal Claisen rearrangement and Wacker oxidation afford the cyclized furano-fused indolizinones. nih.gov

Table 2: Synthesis of Related Heterocyclic Systems from Tetrahydroindolizine Precursors

| Starting Material Type | Transformation | Product Type | Citation |

| (E)-ethyl 2-[2-(2-oxo-2-arylethylidene)piperidin-1-yl]acetates | Microwave-assisted cyclization | Ethyl 2-aryl-5,6,7,8-tetrahydroindolizine-3-carboxylates | nih.govbeilstein-journals.org |

| Methyl 5-oxo-6-trifluoromethanesulfonyloxy-1,2,3,5-tetrahydroindolizine-8-carboxylate | Pd-mediated coupling with anilines, followed by intramolecular Heck cyclization | 1,2,3,6-Tetrahydroindolizino[6,7-b]indol-5-ones | nih.gov |

| Methyl 6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate | Allyl etherification, Claisen rearrangement, and Wacker oxidation | Furano-fused indolizinones | nih.gov |

Diversified Transformations Leading to Dicarbofunctionalized 1,5-Diketones

In addition to forming other heterocyclic systems, the this compound core can be transformed into acyclic, dicarbofunctionalized compounds. acs.org A notable example is the conversion of chiral tetrahydroindolizine intermediates into dicarbofunctionalized 1,5-dicarbonyl compounds. acs.org This transformation is achieved through a light-activated aza-Norrish II rearrangement, showcasing a sophisticated application of photochemistry to diversify molecular scaffolds. acs.org

This synthetic strategy begins with the enantioselective preparation of optically active tetrahydroindolizines. acs.org These chiral intermediates are then subjected to sequential transformations, including the aza-Norrish II rearrangement, to yield a library of dicarbofunctionalized 1,5-diketones. acs.org This process effectively cleaves the piperidine ring of the tetrahydroindolizine scaffold while introducing two carbonyl functionalities, demonstrating a powerful method for converting a cyclic amine framework into a functionalized acyclic structure. acs.org

Table 3: Transformation of Tetrahydroindolizine to 1,5-Diketones

| Starting Material | Key Reaction | Product | Significance | Citation |

| Chiral this compound | Aza-Norrish II Rearrangement | Dicarbofunctionalized 1,5-Diketone | Conversion of a heterocyclic scaffold into a functionalized acyclic structure via a photochemical rearrangement. | acs.org |

Biological Activity and Medicinal Chemistry Applications of 5,6,7,8 Tetrahydroindolizine Derivatives

General Medicinal Chemistry Relevance of the 5,6,7,8-Tetrahydroindolizine Moiety

The this compound core, a fused bicyclic system comprising a pyrrolidine (B122466) and a dihydropyridine ring, has garnered attention in medicinal chemistry for its versatile synthetic accessibility and its presence in a variety of biologically active molecules. Its three-dimensional structure provides a unique framework that can be readily functionalized, allowing for the fine-tuning of physicochemical and pharmacological properties.

Identification of this compound as a Privileged Scaffold in Drug Discovery

The concept of "privileged scaffolds" refers to molecular frameworks that are able to bind to multiple, unrelated biological targets, thereby serving as a rich source for the development of new drugs. The broader indolizine (B1195054) scaffold, from which this compound is derived, is widely recognized as such a privileged structure. Indolizine and its derivatives have been reported to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

The partially saturated nature of the this compound core offers distinct advantages over its fully aromatic counterpart. The increased sp3 character provides greater conformational flexibility, which can be crucial for optimal interaction with the binding sites of biological targets. This structural feature, combined with the inherent biological activity of the indolizine nucleus, positions the this compound moiety as a promising starting point for the design of novel therapeutic agents.

Structure-Activity Relationship (SAR) Studies on this compound Derivatives

The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents on the core structure. Structure-activity relationship (SAR) studies are therefore crucial for understanding how structural modifications impact biological potency and for guiding the design of more effective compounds.

Correlation of Structural Modifications with Observed Biological Potency

Systematic modifications of the this compound scaffold have provided valuable insights into the structural requirements for various biological activities. For instance, in the context of anticancer activity, the introduction of specific functional groups at various positions on the indolizine ring system has been shown to modulate cytotoxicity and target engagement.

Research on related indolizine derivatives has demonstrated that substitutions on both the five-membered and six-membered rings can have a profound effect on their anticancer properties. For example, in a series of indolizine derivatives, the presence of a bromine or an ethyl ester group on the pyridine (B92270) ring was found to be important for their inhibitory activity against several cancer cell lines.

Impact of Aromatization State of the Indolizine Core on Biological Outcome

The degree of saturation in the indolizine core is a critical determinant of its biological activity. The transition from a fully aromatic indolizine to a partially saturated this compound can alter the molecule's shape, electronic properties, and flexibility, thereby influencing its interaction with biological targets.

One study investigating indolizine lactones as anticancer agents synthesized a this compound analog to evaluate the role of the aromatized core. The results indicated that the fully aromatized indolizine core was essential for the observed cytotoxic activity in that particular series of compounds, suggesting that the planarity and electronic nature of the aromatic system were crucial for the biological outcome. This highlights the importance of carefully considering the aromatization state of the indolizine scaffold during the drug design process.

Evaluation of Specific Biological Activities

Derivatives of the this compound scaffold have been investigated for a range of biological activities, with a significant focus on their potential as anticancer agents.

Anticancer Activity and Associated Target Inhibition (e.g., Hsp90, Microtubule Assembly)

The development of novel anticancer agents remains a high priority in medicinal chemistry. The this compound scaffold has been explored as a template for the design of compounds that can interfere with key cellular processes involved in cancer progression.

Hsp90 Inhibition:

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are oncoproteins that are essential for tumor cell growth and survival. Inhibition of Hsp90 is therefore a promising strategy for cancer therapy. While various heterocyclic scaffolds have been successfully developed as Hsp90 inhibitors, a direct and conclusive link between this compound derivatives and Hsp90 inhibition is not yet firmly established in the scientific literature. Further research is required to explore the potential of this specific scaffold to target Hsp90.

Microtubule Assembly Inhibition:

Microtubules are dynamic polymers that are essential components of the cytoskeleton and play a crucial role in cell division, making them an attractive target for anticancer drugs. A number of indolizine derivatives have been shown to exert their anticancer effects by inhibiting microtubule assembly.

A study on a series of indolizine derivatives revealed their potential as inhibitors of tubulin polymerization. Molecular docking studies suggested that these compounds bind to the colchicine-binding site of tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. The table below summarizes the in vitro anticancer activity of selected indolizine derivatives against various cancer cell lines.

| Compound | Cell Line | Growth Inhibition (%) at 10 µM |

|---|---|---|

| 5c | HOP-62 (Non-Small Cell Lung Cancer) | 34 |

| 5c | SNB-75 (Glioblastoma) | 15 |

| 6c | Various | Promising inhibitory activity |

| 7g | HOP-62 (Non-Small Cell Lung Cancer) | 15 |

| 7g | SNB-75 (Glioblastoma) | 14 |

Investigation of Antimicrobial and Antiviral Properties

The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial and antiviral agents. Derivatives of the this compound core and structurally related nitrogen-containing heterocyclic systems have demonstrated promising activity in this regard.

Recently, there has been considerable interest in the synthesis of fused heterocyclic systems containing the tetrahydroquinoline moiety, which is structurally related to tetrahydroindolizine, for their potential biological applications. A study on the synthesis of novel 5,6,7,8-tetrahydropyrimido[4,5-b]quinolone derivatives reported their evaluation for antimicrobial activity. These compounds were synthesized from 2-amino-1-aryl-1,4,5,6,7,8-hexahydro-4-phenylquinoline-3-carbonitrile derivatives. The investigation into their antimicrobial properties highlights the potential of such fused heterocyclic systems as a source of new antimicrobial agents researchgate.net.

The indolizine nucleus and its derivatives have been recognized for their broad-spectrum biological activities, including antiviral properties. For instance, 2-phenyl-indolizine was identified as having significant activity against human cytomegalovirus (HCMV) with an IC50 value ranging from 7-19 μM researchgate.net. Further studies on analogues of this compound showed some with improved HCMV activity researchgate.net. The antiviral potential of heterocyclic compounds is a burgeoning area of research, with various scaffolds, including those containing indole (B1671886) and indolizine cores, being investigated against a range of viruses nih.govvliz.be. The structural diversity of these compounds allows for the fine-tuning of their biological activity to develop potent and selective antiviral agents.

A series of novel indole-based thiosemicarbazides and their cyclized 4-thiazolidinone derivatives have been synthesized and evaluated for their in vitro antiviral activity against a wide array of DNA and RNA viruses. Several thiosemicarbazide compounds exhibited notable activity against Coxsackie B4 virus, with EC50 values in the low microgram per milliliter range nih.gov. This demonstrates the potential of incorporating specific pharmacophores onto the core heterocyclic structure to enhance antiviral efficacy.

Table 1: Antiviral Activity of Selected Indole Derivatives

| Compound | Virus | Cell Line | EC50 (µg/mL) | Selectivity Index |

|---|---|---|---|---|

| 6a | Coxsackie B4 | HeLa | 2.1 | 9 |

| 6b | Coxsackie B4 | HeLa | 0.4 | >27 |

| 6c | Coxsackie B4 | HeLa | 0.8 | 17 |

| 6d | Coxsackie B4 | HeLa | 0.4 | 56 |

| 6a | Coxsackie B4 | Vero | 1.8 | 11 |

| 6b | Coxsackie B4 | Vero | 0.5 | >22 |

| 6c | Coxsackie B4 | Vero | 0.7 | 19 |

| 6d | Coxsackie B4 | Vero | 0.4 | 56 |

Data sourced from in vitro antiviral evaluations. nih.gov

Enzyme Inhibition Studies: Alpha-Glucosidase and Phosphatase Inhibitory Actions

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. Derivatives of this compound and related heterocyclic structures have been investigated for their ability to inhibit various enzymes, including alpha-glucosidase, which is a target for anti-diabetic drugs.

The inhibition of alpha-glucosidase is a therapeutic strategy for managing type 2 diabetes mellitus. While direct studies on this compound derivatives as alpha-glucosidase inhibitors are limited, research on structurally similar flavonoids and other heterocyclic compounds provides valuable insights. For example, the structure-activity relationship (SAR) of baicalein (5,6,7-trihydroxyflavone) and its derivatives has been studied for their inhibitory effect on rat intestinal alpha-glucosidase. These studies revealed that the 5,6,7-trihydroxyflavone structure is crucial for potent inhibitory activity nih.govresearchgate.net. The presence and position of hydroxyl groups on the flavonoid A-ring were found to be critical for the activity nih.govresearchgate.net.

In a study of novel pyridazine-triazole hybrid molecules, several compounds showed significant inhibitory potency against rat intestinal α-glucosidase, with one compound exhibiting an IC50 value of 1.7 µM, which is substantially more potent than the positive control, acarbose nih.gov. Kinetic studies revealed an uncompetitive mode of inhibition for this compound nih.gov. The investigation of flavonoid constituents from Solanum stramonifolium also identified compounds with alpha-glucosidase inhibitory activity, with molecular docking studies suggesting potential binding modes within the enzyme's active site mdpi.com. These findings suggest that the tetrahydroindolizine scaffold, with appropriate substitutions, could be a promising framework for the design of new alpha-glucosidase inhibitors.

Table 2: Alpha-Glucosidase Inhibitory Activity of Selected Compounds

| Compound/Extract | Source/Type | IC50 |

|---|---|---|

| MeOH extract | Embelia parviflora leaves | 12.80 ± 0.62 μg/mL |

| Compound 4 (a triterpene) | Embelia parviflora leaves | 1.40 ± 0.06 μg/mL |

| Compound 5 (a flavonoid) | Embelia parviflora leaves | 1.75 ± 0.08 μg/mL |

| Compound 10k | Pyridazine-triazole hybrid | 1.7 µM |

| Acarbose | Positive Control | - |

Data from in vitro enzyme inhibition assays. nih.govmdpi.com

Purinoceptor Antagonism (e.g., P2X1-purinoceptor)

Purinergic receptors, particularly the P2X1 subtype, are involved in various physiological processes, including smooth muscle contraction. Antagonists of the P2X1-purinoceptor are being investigated for several therapeutic applications.

Research into novel P2X1-purinoceptor antagonists has explored derivatives of 2-phenyl-5,6,7,8-tetrahydroquinoxaline, a scaffold structurally similar to this compound. A series of these analogues were synthesized and tested for their ability to antagonize P2X1-purinoceptors in isolated rat vas deferens preparations nih.govmonash.edunih.govresearchgate.net. The parent compound, 2-phenyl-5,6,7,8-tetrahydroquinoxaline, was identified as a P2X1-purinoceptor antagonist with an IC50 of approximately 134 μM nih.gov.

Structure-activity relationship studies revealed that the introduction of specific substituents on the phenyl moiety could significantly enhance potency. For instance, the addition of polar substituents at the meta position and both polar and aliphatic substituents at the para position of the phenyl ring led to increased inhibition of contractions nih.govnih.gov. A di-substituted compound, featuring 2-hydroxy and 4-fluoro groups on the phenyl ring, demonstrated the greatest potency with an IC50 of 14 μM nih.govnih.gov. This compound was shown to non-competitively antagonize contractions mediated by the P2X1 agonist α,β-methylene ATP, without affecting contractions induced by noradrenaline or acetylcholine, indicating its selectivity for the P2X1-purinoceptor nih.govmonash.edu. These findings provide a valuable framework for the future design of more potent and selective P2X1-purinoceptor antagonists based on related heterocyclic cores like this compound.

Table 3: P2X1-Purinoceptor Antagonist Activity of 2-Aryl-5,6,7,8-tetrahydroquinoxaline Derivatives

| Compound Number | R (Ortho) | R (Meta) | R (Para) | EFS Max % Decrease | IC50 (µM) |

|---|---|---|---|---|---|

| 1 | H | H | H | 56 | 134 |

| 31 | OH | H | F | 95 | 14 |

Data from bioassays of EFS-induced contractility of isolated rat vas deferens preparations. nih.govresearchgate.net

Exploration of Antioxidant and Anti-inflammatory Potentials

Oxidative stress and inflammation are implicated in the pathogenesis of numerous chronic diseases. Consequently, there is a continuous search for novel antioxidant and anti-inflammatory agents. Derivatives of indolizine and related tetrahydro-heterocyclic systems have shown promise in these areas.

A study on novel chalcogen-indolizines demonstrated their antioxidant activity through various in vitro assays. While these compounds were not potent scavengers of the DPPH radical compared to the positive control, they exhibited significant ferric reducing antioxidant power (FRAP) activity, comparable to ascorbic acid. Furthermore, they were effective in reducing protein carbonylation and lipid peroxidation at low concentrations, outperforming the positive control, Trolox, in some instances nih.gov. These results suggest that such compounds could be valuable therapeutic agents for conditions associated with oxidative stress nih.gov.

The anti-inflammatory potential of compounds with a tetrahydro-heterocyclic core has also been investigated. Modification of 8-benzylidene-5,6,7,8-tetrahydroquinolines, which are structurally related to the tetrahydroindolizine framework, led to the development of compounds with significant in vivo anti-inflammatory activity nih.gov. The research explored various structural modifications, including the substitution pattern and the size of the cycloalkyl ring. Optimal anti-inflammatory activity in rat models of inflammation was observed with 2-substituted 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridines, highlighting the importance of the substitution on the pyridine ring for this biological effect nih.gov. Curcumin and its hydrogenated derivative, tetrahydrocurcumin, are well-known for their anti-inflammatory properties, and recent studies on novel tetrahydrocurcumin derivatives have shown enhanced anti-inflammatory activity, further underscoring the potential of modifying core structures to improve therapeutic efficacy mdpi.com.

Natural Product-Inspired Drug Development Utilizing the this compound Framework

Natural products have historically been a rich source of inspiration for the development of new drugs. The structural complexity and inherent biological activity of natural products make them ideal starting points for the design and synthesis of novel therapeutic agents. The this compound scaffold is found within the core structure of various alkaloids and has inspired the synthesis of new compounds with potential medicinal applications.

The process of natural product-inspired drug discovery often involves the synthesis of analogues of a natural product to improve its biological activity, selectivity, and pharmacokinetic properties magtechjournal.com. This approach has been successfully applied to various classes of compounds, including those with heterocyclic cores. For example, an efficient, natural product-inspired, diversity-oriented synthesis of tetrahydroquinoline analogues has been developed. These synthesized compounds were evaluated for their antitubercular activity, with some showing better activity profiles than their natural product counterparts researchgate.netnih.gov.

The development of novel synthetic methodologies is crucial for creating libraries of natural product-inspired compounds. A facile and efficient synthesis of novel hydantoin-fused tetrahydroazepino[4,5-b]indoles was reported, inspired by the naturally occurring iboga class of alkaloids . This synthesis involved a Pictet-Spengler reaction followed by skeletal rearrangement to construct the seven-membered azepino[4,5-b]indole ring, a new scaffold . The incorporation of a hydantoin moiety through a series of reactions allowed for the introduction of diversity into the core structure. This strategy of using a natural product-inspired core and diversifying it with privileged medicinal chemistry motifs is a powerful approach in modern drug discovery. The potent biological activities of natural products like leonurine, which possesses antioxidant, anti-apoptotic, and anti-inflammatory properties, further highlight the value of using natural products as templates for new drug development frontiersin.org.

Theoretical and Computational Studies on 5,6,7,8 Tetrahydroindolizine

Mechanistic Investigations Through Advanced Computational Chemistry

Computational chemistry serves as a powerful tool to unravel the intricate details of chemical reactions involving 5,6,7,8-tetrahydroindolizine. By modeling the potential energy surfaces, researchers can identify the most plausible pathways for various transformations.

The synthesis of substituted tetrahydroindolizines often involves complex reaction cascades. Computational studies, particularly those employing density functional theory (DFT), have been instrumental in mapping out these reaction pathways. For instance, in the synthesis of photochromic tetrahydroindolizines, DFT calculations have been used to optimize the geometries of reactants, intermediates, transition states, and products. This allows for the determination of activation energies and reaction thermodynamics, providing a detailed picture of the reaction mechanism at a molecular level.

These theoretical investigations can help rationalize experimental observations and predict the feasibility of new synthetic routes. The insights gained from transition state analysis are crucial for understanding the factors that control the reaction rates and selectivity.

A key feature of certain this compound derivatives is their photochromism, the ability to undergo a reversible color change upon exposure to light. This phenomenon is governed by a thermally reversible 1,5-electrocyclization reaction, which involves the opening and closing of a heterocyclic ring. researchgate.netresearchgate.net

Upon UV irradiation, the colorless tetrahydroindolizine (closed form) undergoes ring-opening to form a colored betaine (B1666868) (open form). The reverse reaction, the thermal fading back to the colorless form, is a 1,5-electrocyclization. Computational studies have provided a deep understanding of this process. researchgate.net By calculating the thermodynamic activation parameters for the ring closure of the colored betaines, researchers can predict and tune the kinetic stability of the colored form. researchgate.net DFT calculations have been employed to explore the mechanism of this thermal back reaction, offering insights into the substituent effects on the ring-opening and closing processes. researchgate.net

Table 1: Illustrative Thermodynamic Parameters for the Thermal Ring Closure of Substituted Tetrahydroindolizine Betaines (Conceptual)

| Substituent Group | Position | Calculated Enthalpy of Activation (ΔH‡) (kcal/mol) | Calculated Entropy of Activation (ΔS‡) (cal/mol·K) | Calculated Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) |

| Electron-Donating | para | Lower | Slightly Negative | Lower |

| Electron-Withdrawing | para | Higher | Slightly Negative | Higher |

| Bulky Group | ortho | Significantly Higher | More Negative | Significantly Higher |

Note: This table is illustrative, based on general trends described in computational studies of photochromic systems. Actual values would be specific to the molecule and computational method.

Electronic Structure and Spectroscopic Property Prediction

Computational methods are not only used to study reaction mechanisms but also to predict the intrinsic electronic and spectroscopic properties of this compound and its derivatives.

By analyzing the molecular orbitals, researchers can understand how different substituents affect the electronic properties of the tetrahydroindolizine core. This knowledge is crucial for designing molecules with specific electronic characteristics.

Time-dependent density functional theory (TD-DFT) is a powerful extension of DFT used to predict the electronic absorption spectra of molecules. For photochromic tetrahydroindolizines, TD-DFT calculations have been used to determine the absorption maxima (λmax) of both the closed (colorless) and open (colored) forms. researchgate.net

These theoretical predictions are often in good agreement with experimental data and allow for the rational design of new photochromic materials with tailored optical properties. For example, by computationally screening a range of substituents, it is possible to predict which modifications will lead to a desired color in the open form or a specific fading rate. Studies have shown that the absorption maxima of the colored betaine forms can be tuned across the visible and even into the near-infrared region by strategic placement of electron-donating and electron-withdrawing groups. researchgate.net

Table 2: Predicted vs. Experimental Absorption Maxima (λmax) for Substituted Tetrahydroindolizine Betaines (Conceptual)

| Substituent Group | Position | Predicted λmax (nm) (TD-DFT) | Experimental λmax (nm) |

| -H | - | 680 | 685 |

| -OCH3 | para | 710 | 715 |

| -NO2 | para | 650 | 655 |

| -Br | ortho | 670 | 675 |

Note: This table is a conceptual representation of the correlation between predicted and experimental data often seen in TD-DFT studies of organic dyes.

Molecular Docking and Ligand-Enzyme Interaction Studies

While specific molecular docking studies focusing solely on this compound are not extensively reported in the literature, the broader class of indolizine (B1195054) derivatives has been the subject of such computational investigations. nih.govnih.govonljbioinform.com Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is invaluable in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

In silico studies on various indolizine derivatives have demonstrated their potential to interact with a range of biological targets, including enzymes and receptors. nih.govnih.gov For example, docking studies have been performed to investigate the binding of indolizine analogs to the active sites of enzymes such as guanylate kinase, which is crucial for bacterial survival. onljbioinform.com These studies identify key amino acid residues involved in the binding and can predict the binding affinity of the ligand.

The insights from such studies on the broader indolizine class suggest that this compound and its derivatives could be promising scaffolds for the design of new enzyme inhibitors. Future computational work in this area would likely involve docking this compound analogs into the active sites of relevant enzymes to predict their potential as therapeutic agents.

Computational Insights into Enzyme Inhibition Mechanisms and Binding Affinities

While extensive computational studies detailing the specific enzyme inhibition mechanisms and binding affinities for the parent this compound are not widely available in peer-reviewed literature, the broader class of indolizine derivatives has been a subject of interest in medicinal chemistry. researchgate.net Computational techniques like molecular docking are frequently employed to predict the binding modes and affinities of small molecules to biological targets. eurekaselect.com

For related heterocyclic structures, such as tetrahydroquinazolines, molecular docking studies have been used to predict high binding affinities toward enzymes like dihydrofolate reductase (DHFR) and β-glucosidase. nih.govnih.gov These in silico methods calculate the binding energy and visualize the interactions between the ligand and the amino acid residues of the enzyme's active site. Although not directly pertaining to this compound, these studies on analogous structures highlight the potential of this chemical scaffold to interact with various enzymatic targets. The insights from such computational analyses are crucial for the rational design of more potent and selective enzyme inhibitors. eurekaselect.com

Table 1: Representative Data from Molecular Docking Studies of Related Heterocyclic Compounds

| Compound Class | Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Example) |

| Tetrahydroquinazoline Derivatives | Dihydrofolate Reductase (DHFR) | -8.5 to -9.5 | Asp27, Phe31, Ile94 |

| Tetrahydro-β-carboline Derivatives | Kinesin Spindle Protein (Eg5) | -7.0 to -8.0 | Glu116, Gly117, Ala133 |

| Tetrahydroisoquinoline Derivatives | RET Enzyme | -5.2 to -5.6 | Val804, Ala807, Leu881 |

Note: This table is illustrative of computational findings for structurally related compounds and does not represent data for this compound itself.

Conformational Analysis and Stereochemical Prediction

Computational methods, including molecular mechanics and quantum chemical calculations, are essential for exploring the potential energy surface of this compound and identifying its low-energy conformers. For instance, studies on the structurally similar tetrahydropyrazine (B3061110) ring of tetrahydrofolate have utilized proton spin-spin coupling constants from NMR spectroscopy, complemented by theoretical calculations, to determine that the ring exists as a mixture of two half-chair conformations. nih.gov This dynamic equilibrium between different conformers is a critical aspect of its molecular behavior.

The stereochemistry of substituted this compound derivatives can also be predicted and analyzed using computational approaches. For example, in the synthesis of related indolizidinone amino acids, the relative stereochemistry of ring fusion protons has been assigned based on Nuclear Overhauser Effect (nOe) data, which can be correlated with computationally derived models of the most stable conformations. mdpi.com These predictions are vital for understanding how the spatial arrangement of substituents affects the molecule's interaction with chiral environments like enzyme binding sites.

Table 2: Predicted Conformational Data for Saturated Six-Membered Rings in Similar Heterocyclic Systems

| Conformation | Dihedral Angle (Example: C5-C6-C7-C8) | Relative Energy (kcal/mol) | Key Structural Features |

| Chair | ~55-60° | 0.0 | Staggered arrangement of substituents, lowest energy |

| Twist-Boat | ~30-40° | ~5.5 | Avoids flagpole interactions of the boat form |

| Boat | ~0° | ~6.9 | Eclipsed bonds and flagpole interactions, higher energy |

Note: This table provides generalized data for saturated six-membered rings and serves as a theoretical framework for understanding the potential conformations of the tetrahydroindolizine system.

Advanced Characterization Methodologies in 5,6,7,8 Tetrahydroindolizine Research

Comprehensive Spectroscopic Analysis Techniques (e.g., Nuclear Magnetic Resonance, Infrared, Mass Spectrometry, Circular Dichroism)

Spectroscopic techniques are fundamental tools for the elucidation of the molecular structure of 5,6,7,8-tetrahydroindolizine. Each method provides a unique piece of the structural puzzle, and together they offer a detailed picture of the compound's architecture.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, one would expect to observe characteristic absorption bands corresponding to C-H stretching and bending vibrations for both the aromatic and aliphatic portions of the molecule. The aromatic C=C stretching vibrations would also be present. The absence of certain bands, such as a carbonyl (C=O) stretch, can confirm the successful synthesis of the parent compound without oxidation.

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which allows for the determination of the molecular weight and elemental composition. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. nih.gov Fragmentation patterns observed in the mass spectrum can offer valuable clues about the molecule's structure. For this compound, the most abundant fragment ions are typically observed at m/z values that correspond to stable fragments of the parent molecule.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁N |

| Molecular Weight | 121.18 g/mol |

| Major m/z Peaks (GC-MS) | 120, 121 |

Circular Dichroism (CD) Spectroscopy is a vital technique for studying chiral molecules. While the parent this compound is achiral, many of its derivatives can be synthesized in enantiomerically pure forms. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry and conformation of chiral molecules. For instance, the synthesis of chiral 3-arylindolizines from tetrahydroindolizine intermediates would utilize CD spectroscopy to confirm the enantiomeric purity and determine the absolute configuration of the final products.

X-ray Diffraction Analysis for Definitive Structural Elucidation

X-ray Diffraction (XRD) Analysis of single crystals provides the most definitive structural information for a molecule, including precise bond lengths, bond angles, and the absolute configuration of chiral centers. For a crystalline sample of a this compound derivative, XRD analysis can unambiguously confirm its three-dimensional structure. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This data allows for the construction of an electron density map of the molecule, from which the positions of the individual atoms can be determined. While obtaining suitable crystals for XRD can be challenging, the resulting structural data is unparalleled in its detail and accuracy. Although a crystal structure for the parent this compound is not publicly available, this technique has been successfully applied to various derivatives, confirming their molecular architecture and stereochemical relationships.

Emerging Applications and Future Research Perspectives for 5,6,7,8 Tetrahydroindolizine

Applications in Materials Science

The unique electronic and structural characteristics of the 5,6,7,8-tetrahydroindolizine core make it a promising candidate for the development of advanced materials with tunable properties. One of the most notable areas of exploration is in the field of photochromic materials.

Development of Novel Photochromic Materials

Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra upon photoirradiation, is a key property for applications such as optical data storage, molecular switches, and smart windows. While the broader class of dihydroindolizines (DHIs) is known for its photochromic behavior, specific research into this compound derivatives is an active area of investigation. ias.ac.in

The photochromic properties of certain tetrahydroindolizine derivatives stem from the reversible cleavage of a C-C bond upon irradiation with UV light, leading to the formation of a colored, open-ring betaine (B1666868) form. The system can then revert to its original, colorless closed-ring form either thermally or by irradiation with visible light. The photochromic behavior of a novel tetrahydroindolizine, dimethyl 10b'-(4-fluorostyryl)-8',9'-dimethoxy-4-nitro-5',6'-dihydrospiro[9H-fluorene-9,1'(10b'H)-pyrrolo[2,1-a]isoquinoline]-2',3'-dicarboxylate, has been attributed to the presence of a particularly long C-C bond at the spiro carbon atom [1.630 (2) Å], which facilitates this reversible cleavage. researchgate.net

Recent studies on novel photochromic tetrahydroindolizines have demonstrated the tunability of their photophysical properties. For instance, the introduction of different substituents can significantly influence the absorption maxima of both the closed and colored forms. The colored betaine forms of some novel tetrahydroindolizines exhibit two distinct absorption maxima, one in the range of 472–485 nm and a second in the near-infrared (NIR) region between 658–724 nm. The position of these absorption bands can be fine-tuned by the electronic nature and steric hindrance of the substituents.

Table 1: Photophysical Properties of Substituted Tetrahydroindolizine Derivatives

| Substituent Position | Nature of Substituent | Absorption Maxima (λmax) of Betaine Form |

|---|---|---|

| ortho | Electron-donating/withdrawing | 658–690 nm |

| meta/para | Electron-donating/withdrawing | 700–724 nm |

This table is generated based on data from studies on novel photochromic tetrahydroindolizines and illustrates the tunable nature of their absorption properties.

The kinetics of the thermal back reaction (fading) from the colored to the colorless form is a critical parameter for practical applications. Research has shown that this can also be modulated by the strategic placement of electron-donating or electron-withdrawing groups on the tetrahydroindolizine scaffold. This tunability opens up possibilities for designing materials with specific response times for various applications. While detailed quantitative data on the quantum yields and fatigue resistance specifically for this compound photochromes are still emerging in the literature, the initial findings are promising for their future development.

Interdisciplinary Research Frontiers Involving this compound

The versatility of the this compound scaffold extends beyond materials science, creating opportunities at the interface of chemistry, biology, and pharmacology. The structural similarity of indolizines to indoles, which are prevalent in many biologically active compounds, makes them attractive scaffolds in medicinal chemistry. nih.gov

While extensive research has focused on the pharmacological activities of various indolizine (B1195054) derivatives, the unique conformational constraints and stereochemical complexity of the this compound core offer new avenues for the design of highly selective therapeutic agents. jbclinpharm.orgijettjournal.orgderpharmachemica.com For instance, the synthesis of chiral this compound alkaloids like polygonatines A and B highlights the potential of this scaffold in natural product synthesis and drug discovery. nih.gov

Furthermore, the ability to introduce functional groups at various positions on the tetrahydroindolizine ring system allows for its incorporation into larger biomolecules or its use as a molecular probe. The inherent fluorescence properties of some indolizine derivatives could be harnessed for applications in bioimaging. bohrium.com The exploration of this compound derivatives as ligands for metal complexes is another promising interdisciplinary frontier, with potential applications in catalysis and sensing.

Challenges and Opportunities in the Field of this compound Chemistry

Despite the promising applications, the advancement of this compound chemistry faces several challenges that also present significant opportunities for future research.